(R,R,R)-(+)-Ph-SKP, also known as (+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-benzopyrano[3,2-d]xanthene, is a chiral bisphosphine ligand characterized by its complex structure and significant molecular weight of 660.72 g/mol. Its molecular formula is C₄₄H₃₈O₂P₂. This compound features a unique arrangement of functional groups that contribute to its reactivity and selectivity in various
(R,R,R)-(+)-Ph-SKP is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:
Several methods exist for synthesizing (R,R,R)-(+)-Ph-SKP:
These methods emphasize the importance of maintaining chirality throughout the synthesis process to produce effective ligands for asymmetric catalysis.
(R,R,R)-(+)-Ph-SKP finds applications across several fields:
Interaction studies involving (R,R,R)-(+)-Ph-SKP often focus on its behavior as a ligand in coordination chemistry. Research indicates that this compound forms stable complexes with transition metals such as palladium and gold, which are crucial for catalyzing various organic reactions. These studies help elucidate its mechanism of action and efficiency in facilitating chemical transformations .
(R,R,R)-(+)-Ph-SKP shares structural and functional similarities with several other bisphosphine ligands. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S,S,S)-Ph-SKP | Chiral bisphosphine | Similar functionality but different stereochemistry |
(R,R)-(1,2-Bis(diphenylphosphino)ethane | Chiral bisphosphine | Used extensively in cross-coupling reactions |
(R,S)-(2-Diphenylphosphino)ferrocene | Chiral ferrocenyl phosphine | Combines ferrocene's stability with phosphine's reactivity |
(S,S)-(1,2-Bis(diphenylphosphino)propane | Chiral bisphosphine | Enhanced solubility and reactivity compared to others |
The uniqueness of (R,R,R)-(+)-Ph-SKP lies in its specific stereochemical configuration and its ability to stabilize metal complexes effectively while facilitating asymmetric transformations. This makes it particularly valuable in synthetic organic chemistry compared to other similar ligands.